molecular formula C21H15ClN2OS B3036037 2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 338957-75-8

2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B3036037
CAS No.: 338957-75-8
M. Wt: 378.9 g/mol
InChI Key: ABBYTARMZRCGEZ-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H15ClN2OS and its molecular weight is 378.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is related to a series of 3-heteroarylthioquinoline derivatives studied for their antituberculosis properties. These compounds were synthesized using the Friedlander annulation method and tested against Mycobacterium tuberculosis. Two derivatives showed significant activity with minimal inhibitory concentration (MIC) values of 3.2 and 3.5 μM against Mycobacterium tuberculosis. Moreover, these compounds displayed no cytotoxic effects against mouse fibroblast cell lines in vitro, indicating their potential as therapeutic agents (Selvam et al., 2011).

Synthesis and Molecular Structure Studies

This compound is closely related to 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, which have been synthesized and studied for their molecular structures. The reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles resulted in these derivatives. Their molecular structure was confirmed through X-ray structural analysis, demonstrating the potential for diverse chemical applications and further exploration in structural chemistry (Gromachevskaya et al., 2017).

Antimicrobial Studies

Several quinazoline derivatives, including those structurally related to this compound, have been synthesized and screened for their antibacterial and antifungal activities. These studies are crucial in the discovery of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Desai et al., 2007).

Antioxidant and Corrosion Inhibitors for Oils

Some quinazolinone derivatives have been evaluated as antioxidant additives and corrosion inhibitors for lubricating oils. This highlights the compound's potential utility in industrial applications, particularly in enhancing the longevity and performance of oils used in machinery and vehicles (Habib et al., 2014).

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfanylmethyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-15-7-6-10-17(13-15)26-14-20-23-19-12-5-4-11-18(19)21(25)24(20)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYTARMZRCGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one
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2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.